molecular formula C13H7BrFNO B157782 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one CAS No. 1643-13-6

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one

Cat. No. B157782
CAS RN: 1643-13-6
M. Wt: 292.1 g/mol
InChI Key: IPPHHOKOSDMXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one, also known as ABF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ABF is a fluorescent dye that has been used as a probe for studying protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.

Mechanism Of Action

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is a fluorescent dye that binds to proteins through covalent bonding. The binding of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one to proteins causes a change in the fluorescence intensity, which can be used to monitor protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.

Biochemical And Physiological Effects

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has several advantages as a fluorescent probe in scientific research. It has a high binding affinity for proteins, which allows for sensitive detection of protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is also highly stable, which makes it suitable for long-term experiments. However, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has some limitations, such as its relatively low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the use of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one in scientific research. One potential application is the development of new drugs that target protein-protein interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one could be used as a screening tool to identify compounds that disrupt specific protein-protein interactions. Another future direction is the development of new fluorescent probes that are based on the structure of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one. These probes could have improved properties, such as higher solubility in water and lower toxicity to cells. Overall, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has great potential for advancing scientific research in various fields.

Synthesis Methods

The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one involves the reaction of 2-Amino-3-bromo-9H-fluoren-9-one with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of potassium carbonate and dimethylformamide. This reaction yields 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one as a yellow powder with a purity of over 95%.

Scientific Research Applications

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has been widely used as a fluorescent probe in various scientific research fields. It has been used to study protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has also been used to study the structure and function of proteins, such as enzymes and receptors.

properties

CAS RN

1643-13-6

Product Name

2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one

Molecular Formula

C13H7BrFNO

Molecular Weight

292.1 g/mol

IUPAC Name

2-amino-3-bromo-7-fluorofluoren-9-one

InChI

InChI=1S/C13H7BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5H,16H2

InChI Key

IPPHHOKOSDMXMT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N

Other CAS RN

1643-13-6

Origin of Product

United States

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